molecular formula C8H7NO2 B15199958 2H-Pyrano[2,3-B]pyridin-3(4H)-one

2H-Pyrano[2,3-B]pyridin-3(4H)-one

Cat. No.: B15199958
M. Wt: 149.15 g/mol
InChI Key: RUQHFNXESRXNJN-UHFFFAOYSA-N
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Description

2H-Pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[2,3-B]pyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired pyrano[2,3-B]pyridin-3(4H)-one structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[2,3-B]pyridin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyran or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2H-Pyrano[2,3-B]pyridin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrano[2,3-B]pyridin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano[2,3-B]pyridin-3(4H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4H-pyrano[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H7NO2/c10-7-4-6-2-1-3-9-8(6)11-5-7/h1-3H,4-5H2

InChI Key

RUQHFNXESRXNJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=C1C=CC=N2

Origin of Product

United States

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